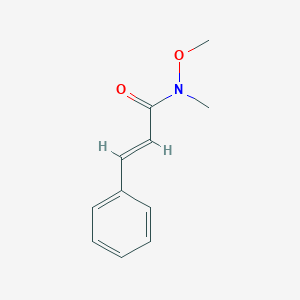

N-Methoxy-N-methylcinnamamide

Overview

Description

Synthesis Analysis

The synthesis of cinnamamides, which includes N-Methoxy-N-methylcinnamamide, can be achieved from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis

The molecular structure of a compound like N-Methoxy-N-methylcinnamamide can be analyzed using various techniques . These techniques can provide information about the compound’s physicochemical properties, such as its molecular weight, and can also help visualize its 3D structure .Chemical Reactions Analysis

The chemical reactions involving N-Methoxy-N-methylcinnamamide can be analyzed using various methods . For example, the reaction of cinnamamides with other compounds can be studied to understand the reaction mechanisms and the factors influencing the reaction rate .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like N-Methoxy-N-methylcinnamamide can be analyzed using various techniques . These techniques can provide information about the compound’s density, melting point, boiling point, and other relevant properties .Scientific Research Applications

Synthesis of Aryl Weinreb Amides

N-Methoxy-N-methyl amides, also known as Weinreb amides, have been widely used as flexible synthetic intermediates in organic synthesis . They afford rapid access to ketones on treatment with Grignard and organolithium reagents, and aldehydes with LiAlH4 . The Heck coupling of aryl halides and N-methoxy-N-methylacrylamide was investigated in the room-temperature ionic liquids .

Microwave Irradiation

The use of microwave irradiation reduced reaction times from 3 h (thermal) to 5–15 min with no substantive effect on reaction outcome . This method is highly substrate tolerant with methyl, methoxy, fluoro, trifluoromethyl, ester, cyano, hydroxy, naphthyl, and quinolone moieties well tolerated .

Synthesis of Cinnamamides

A few derivatives of cinnamamides exhibited anti-inflammatory and/or analgesic activity . A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme ® TL IM in continuous-flow microreactors was developed . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .

Mechanism of Action

Target of Action

N-Methoxy-N-methylcinnamamide is primarily used as a synthetic intermediate in organic synthesis . It is used in the Heck coupling of aryl halides . The primary targets of N-Methoxy-N-methylcinnamamide are therefore the aryl halides that it interacts with during the Heck coupling process .

Mode of Action

N-Methoxy-N-methylcinnamamide interacts with its targets, the aryl halides, through a Heck coupling process . This process involves the formation of a carbon-carbon bond between the aryl halide and N-Methoxy-N-methylcinnamamide . The result of this interaction is the formation of N-methoxy-N-methylcinnamamides .

Biochemical Pathways

The biochemical pathways affected by N-Methoxy-N-methylcinnamamide are those involved in the synthesis of aromatic α,β-unsaturated Weinreb amides . These compounds are widely used as flexible synthetic intermediates in organic synthesis . They afford rapid access to ketones on treatment with Grignard and organolithium reagents, and aldehydes with LiAlH4 .

Result of Action

The result of the action of N-Methoxy-N-methylcinnamamide is the formation of N-methoxy-N-methylcinnamamides . .

Action Environment

The action of N-Methoxy-N-methylcinnamamide is influenced by the environment in which the Heck coupling process takes place . The use of microwave irradiation can reduce reaction times from 3 hours (thermal) to 5–15 minutes with no substantive effect on reaction outcome . The reaction is also highly substrate tolerant with various moieties well tolerated .

properties

IUPAC Name |

(E)-N-methoxy-N-methyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWLTCZZUOAVPD-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N-methylcinnamamide | |

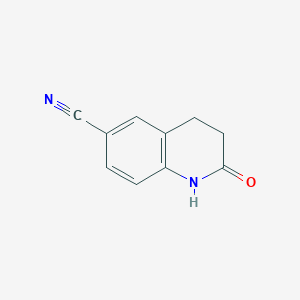

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the use of ionic liquids and microwave irradiation in the synthesis of aryl Weinreb amides like N-Methoxy-N-methylcinnamamide?

A1: The research highlights the advantages of using ionic liquids as solvents and microwave irradiation as a heating method for synthesizing aryl Weinreb amides like N-Methoxy-N-methylcinnamamide []. This combination offers several benefits over traditional methods:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)